molecular formula C18H15ClN2O B13734903 2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl- CAS No. 33453-19-9

2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl-

Cat. No.: B13734903
CAS No.: 33453-19-9
M. Wt: 310.8 g/mol
InChI Key: IXVBNJRBXHFFPQ-UHFFFAOYSA-N
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Description

2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a chlorine atom at the 6th position, a cyclopropylmethyl group at the 1st position, and a phenyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.

    Substitution: Halogen substitution reactions can occur at the chlorine atom, leading to the formation of various substituted quinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Quinazolinone derivatives, including this compound, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinazolinone, 6-chloro-4-phenyl-: Lacks the cyclopropylmethyl group at the 1st position.

    2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl-: Contains a methyl group instead of a cyclopropylmethyl group at the 1st position.

    2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-methyl-: Features a methyl group at the 4th position instead of a phenyl group.

Uniqueness

The presence of the cyclopropylmethyl group at the 1st position and the phenyl group at the 4th position makes 2(1H)-Quinazolinone, 6-chloro-1-(cyclopropylmethyl)-4-phenyl- unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from other quinazolinone derivatives.

Properties

CAS No.

33453-19-9

Molecular Formula

C18H15ClN2O

Molecular Weight

310.8 g/mol

IUPAC Name

6-chloro-1-(cyclopropylmethyl)-4-phenylquinazolin-2-one

InChI

InChI=1S/C18H15ClN2O/c19-14-8-9-16-15(10-14)17(13-4-2-1-3-5-13)20-18(22)21(16)11-12-6-7-12/h1-5,8-10,12H,6-7,11H2

InChI Key

IXVBNJRBXHFFPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4

Origin of Product

United States

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